molecular formula C10H12N8O2 B12785749 9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine CAS No. 110143-04-9

9-(3'-Azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine

Cat. No.: B12785749
CAS No.: 110143-04-9
M. Wt: 276.26 g/mol
InChI Key: XDRZJDXXQHFAAE-FSDSQADBSA-N
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Description

9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine involves its incorporation into viral DNA during replication. The presence of the azido group prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral reverse transcriptase and other polymerases involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Similar structure but with a fluorine atom instead of an azido group.

    2-Amino-9-(3’-azido-2’,3’-dideoxy-beta-D-erythro-pentofuranosyl)-6-methoxy-9H-purine: Contains an additional amino group and a methoxy group.

Uniqueness

9-(3’-Azido-2’,3’-dideoxy-beta-D-threo-pentofuranosyl)adenine is unique due to its specific azido substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in antiviral research and as a biochemical tool .

Properties

CAS No.

110143-04-9

Molecular Formula

C10H12N8O2

Molecular Weight

276.26 g/mol

IUPAC Name

[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol

InChI

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1

InChI Key

XDRZJDXXQHFAAE-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-]

Origin of Product

United States

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